Imidodisulfate

Description

Historical Perspectives in Imidodisulfate Chemistry Research

The journey into understanding imidodisulfates began in the late 19th century. One of the earliest documented preparations was that of calcium sodium iminodisulfonate, synthesized by Divers and Haga in 1892. This initial work laid the foundation for future explorations into this class of compounds. A few years later, in 1896, the same researchers published a more comprehensive study on various imidosulphonate salts, expanding the known chemical landscape of these substances.

A significant milestone in the structural elucidation of imidodisulfates came in 1956 with the work of Jeffrey and Jones, who analyzed the crystal structure of potassium aminodisulphonate. This research provided crucial insights into the three-dimensional arrangement of atoms within these compounds, a fundamental aspect for understanding their chemical behavior.

Further synthetic advancements were documented in the well-regarded "Inorganic Syntheses" series. For instance, the synthesis of triammonium (B15348185) this compound monohydrate was detailed in 1946, providing a standardized method for its preparation. Current time information in Bangalore, IN. The synthesis of potassium nitridotrisulfate was also described in the same year. umich.edu These publications were instrumental in making imidodisulfates more accessible to the broader scientific community for further investigation.

Table 1: Milestones in the Historical Synthesis of Imidodisulfates and Related Compounds

| Year | Compound | Key Contribution |

| 1892 | Calcium sodium iminodisulfonate | First reported synthesis. |

| 1896 | Various imidosulphonate salts | Comprehensive study on a range of salts. |

| 1946 | Triammonium this compound 1-hydrate | Detailed synthetic procedure published. Current time information in Bangalore, IN. |

| 1946 | Potassium nitridotrisulfate | Method of synthesis documented. umich.edu |

This table is interactive. Click on the headers to sort the data.

Evolution of Research Paradigms in this compound Chemistry

The focus of this compound research has evolved considerably since its initial discovery. The early 20th century was characterized by a primary focus on the fundamental synthesis and characterization of various this compound salts. Researchers were preoccupied with establishing reliable methods of preparation and determining the basic physical and chemical properties of these novel compounds.

As industrial chemistry advanced, the research paradigm shifted towards understanding the role and behavior of imidodisulfates in applied contexts. A notable example is the investigation into the formation of insoluble this compound-containing crystals in flue gas desulfurization systems. This highlighted the practical relevance of these compounds and spurred research into their formation mechanisms and properties in complex industrial environments.

In more recent times, the scientific community has developed a growing interest in the biological activities of imidodisulfates. Studies have begun to explore their interactions with biological macromolecules, such as enzymes and proteins. evitachem.com There is emerging research into their potential as therapeutic agents, particularly in relation to disorders of sulfur metabolism. evitachem.com This has opened up a new frontier in this compound research, bridging inorganic chemistry with medicinal and biological chemistry.

This evolution in research has been paralleled by the development and application of increasingly sophisticated analytical and computational techniques. While early studies relied on classical wet chemistry methods for characterization, modern research employs a diverse array of instrumental techniques. X-ray crystallography has been pivotal in determining the precise three-dimensional structures of this compound salts, providing invaluable data on bond lengths and angles. Spectroscopic methods, such as infrared (IR) spectroscopy, are routinely used to confirm the presence of specific functional groups. For instance, the IR spectrum of diammonium this compound shows characteristic peaks at 1050 cm⁻¹ (S=O symmetric stretch) and 1400 cm⁻¹ (N-H bending), which are indicative of the this compound anion. Furthermore, computational chemistry, including ab initio Hartree-Fock and Møller-Plesset (MP2) calculations, has become a powerful tool for investigating the bonding properties and electronic structure of these molecules. The application of these advanced methods continues to deepen our understanding of this intriguing class of compounds.

Table 2: Physicochemical Properties of Diammonium this compound

| Property | Value |

| Molecular Formula | H₉N₃O₆S₂ |

| Molecular Weight | 211.22 g/mol chemsrc.com |

| Decomposition Temperature | 180°C |

| Appearance | Crystalline solid |

| Key IR Absorption Peaks (cm⁻¹) | 1050 (S=O), 1400 (N-H) |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64647-46-7 |

|---|---|

Molecular Formula |

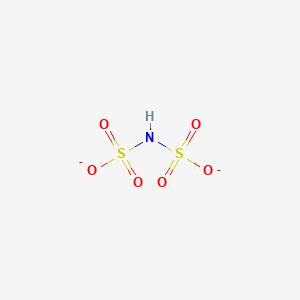

HNO6S2-2 |

Molecular Weight |

175.15 g/mol |

IUPAC Name |

N-sulfonatosulfamate |

InChI |

InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2 |

InChI Key |

VKHQYTLHHOQKSC-UHFFFAOYSA-L |

Canonical SMILES |

N(S(=O)(=O)[O-])S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for Imidodisulfate and Its Chemical Analogs

Established Synthetic Routes for Imidodisulfate

The foundational methods for synthesizing this compound salts have been developed over many years, relying on fundamental chemical principles. These routes are characterized by their use of readily available precursors and straightforward reaction conditions.

Acid-Base Neutralization Approaches in this compound Synthesis

One of the most direct methods for the preparation of this compound salts is through acid-base neutralization. This approach typically involves the reaction of a sulfamic acid derivative with a base. A notable example is the synthesis of diammonium this compound from ammonium (B1175870) sulfamate (B1201201) and sulfamic acid. atamanchemicals.com In this reaction, sulfamic acid acts as the acidic component, and ammonium sulfamate provides the basic amino group that ultimately forms the bridging imido group of the this compound anion. The reaction is a straightforward neutralization process that yields the target salt. atamanchemicals.comuni-goettingen.de

The general principle of acid-base reactions involves the combination of an acid and a base to form a salt and water. uni-goettingen.dechim.it In the context of this compound synthesis, the reaction between an acidic sulfur-containing precursor and a basic nitrogen source leads to the formation of the this compound salt. beilstein-journals.orgnih.gov

Table 1: Acid-Base Neutralization for Diammonium this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Ammonium sulfamate | Sulfamic acid | Diammonium this compound | atamanchemicals.com |

Hydrolytic Routes from Nitrogen-Sulfur Precursors to this compound

Hydrolysis of specific nitrogen-sulfur compounds serves as another established pathway to imidodisulfates. The controlled hydrolysis of nitridosulfonates can lead to the formation of the this compound ion. For instance, the hydrolysis of potassium nitrilosulfonate dihydrate has been studied as a route to this compound. acs.org

The hydrolysis of sulfamic acid itself is a well-documented process, typically yielding ammonium bisulfate. atamanchemicals.comiu.eduwikipedia.org However, under specific conditions and with appropriate starting materials, the partial hydrolysis of more complex nitrogen-sulfur precursors can be directed towards the formation of the more stable this compound linkage. The stability of sulfonamides to hydrolysis varies depending on the pH and the nature of the substituents. nih.gov For example, many sulfonamides are stable at neutral and basic pH but may undergo hydrolysis under acidic conditions. nih.gov The study of the hydrolysis of sulfamate esters also provides insight into the stability of the N-S bond under various conditions. researchgate.net

Electrolytic and Other Historical Synthesis Methods for this compound Salts

Historical methods for the synthesis of this compound salts include various precipitation and exchange reactions. The synthesis of potassium bis(chloro-sulphonyl)imide, a related compound, has been documented and can serve as a precursor for other this compound derivatives. googleapis.com

Electrochemical methods, while more commonly applied to the synthesis of other organic and inorganic compounds, represent a potential, though less documented, route for this compound formation. chim.itbeilstein-journals.orgrsc.orgrsc.org The electrosynthesis of sulfamides has been demonstrated, suggesting that electrochemical approaches could be adapted for the formation of the S-N-S linkage in imidodisulfates. rsc.org These methods offer the advantage of using electricity to drive reactions, potentially avoiding harsh chemical reagents. beilstein-journals.org

Advanced Synthetic Strategies for this compound Derivatives

More recent synthetic efforts have focused on developing versatile and efficient methods for the synthesis of a broader range of this compound derivatives, including esters and cyclic structures. These advanced strategies often employ more sophisticated reagents and reaction pathways.

Chloroamination Workflow for Azasulfur(IV) and (VI) Imidosulfate Esters

A significant advancement in the synthesis of this compound analogs is the use of chloroamination workflows. This method allows for the creation of all-heteroatom imidosulfate esters, which are otherwise difficult to access. researchgate.net The process involves the transformation of S-S bond-containing structures, such as elemental sulfur or diaryl disulfides, into imidothionyl or sulfinimidoyl chlorides using chloramines. researchgate.net These intermediates can then be readily esterified to yield the desired imidosulfate esters. This approach provides a versatile route to both azasulfur(IV) and (VI) species. researchgate.net

The development of methods for the synthesis of N-substituted derivatives is crucial for expanding the chemical space of imidodisulfates. nih.govionike.comjyu.figoogle.com The chloroamination strategy offers a powerful tool for introducing a variety of substituents onto the nitrogen atom of the imido bridge.

Synthesis of Cyclic Imidosulfates and Related Sulfur Species

The synthesis of cyclic imidosulfates represents a specialized area of research, driven by the potential for these compounds to exhibit unique structural and reactive properties. The synthesis of five-membered ring cyclic imidosulfates has been reported as rare examples within this class of sulfur compounds. acs.orgnih.gov For instance, the synthesis of cyclic imidosulfite and imidosulfate derivatives has been explored in the context of creating analogs of biologically active molecules. acs.orgnih.govacs.org

The preparation of these cyclic systems often requires specific and sometimes novel reagents. For example, the synthesis of a particular cyclic imidosulfite necessitated the use of the novel sulfur dichloride reagent, BocN=SCl2. acs.orgnih.gov These synthetic efforts have led to the creation of impressive cyclic sulfate (B86663) and sulfite (B76179) analogs with interesting properties. acs.orgnih.gov

Table 2: Examples of Advanced Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Precursor Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Chloroamination | Diaryl disulfides | Imidosulfate esters | Versatile access to azasulfur(IV) and (VI) species | researchgate.net |

| Cyclization | Diols and sulfur dichloride reagents | Cyclic imidosulfates | Formation of rare five-membered ring systems | acs.orgnih.gov |

Fluorination Reactions in Imidodisulfuric Acid Derivative Synthesis

Fluorination reactions are a cornerstone in the synthesis of advanced imidodisulfuric acid derivatives, particularly for producing highly fluorinated and perfluorinated compounds. patsnap.comresearchgate.net These derivatives are crucial as electrolytes in electrochemical devices like lithium-ion batteries due to their high thermal stability, wide electrochemical stability windows, and enhanced conductivity. patsnap.com A primary strategy involves the substitution of other halogens, most commonly chlorine, with fluorine.

The synthesis of bis(fluorosulfonyl)imide ([N(SO₂F)₂]⁻), often abbreviated as FSI, and its acid form, HFSI, serves as a prominent example of this methodology. A widely practiced route is the fluorination of bis(chlorosulfonyl)imide (HCSI) or its salts. oiv.intkobv.de This transformation can be accomplished using various fluorinating agents. Hydrogen fluoride (B91410) (HF) is a common reagent for this purpose, reacting with the chloro-analog to produce HFSI and hydrochloric acid (HCl) as a byproduct. oiv.intkobv.de The process can be optimized to achieve high yields by conducting the reaction under conditions that facilitate the selective removal of the HCl formed. europa.eu Other fluorinating agents, such as zinc fluoride, antimony trifluoride, and potassium fluoride, have also been successfully employed. oiv.intlcms.cz

Electrochemical fluorination (ECF) represents another powerful, albeit more general, method for producing perfluorinated compounds, including sulfonic acid derivatives. researchgate.net The Simons process, a foundational ECF technique, involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (AHF). researchgate.netdeakin.edu.au This method can replace all hydrogen atoms with fluorine while leaving certain functional groups intact, offering a route to perfluorinated imide structures. researchgate.netdeakin.edu.au While ECF is a versatile industrial process, direct fluorination of chloro-precursors with specific chemical agents is often preferred for targeted laboratory and commercial-scale synthesis of FSI derivatives due to its specificity and control. oiv.intkobv.de

Methodological Advancements for Enhanced Reproducibility in this compound Synthesis

Ensuring the reproducibility and reliability of synthetic protocols is paramount for both academic research and industrial-scale production. Methodological advancements focusing on real-time process control and rigorous validation are critical for achieving consistent product quality and yield in this compound synthesis.

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) in real-time. oiv.intlibretexts.org The goal of PAT is to build quality into the product by design, rather than relying solely on end-product testing. europa.eu This is achieved by using in-line or on-line analytical tools to gain a thorough understanding of the process, which allows for continuous monitoring and control. oiv.intlibretexts.org

In the context of this compound synthesis, PAT can be transformative. For instance, in the synthesis of diammonium this compound, in-situ Raman spectroscopy has been identified as a tool for real-time tracking of reaction intermediates. This allows for precise monitoring of the conversion of reactants and the formation of byproducts, enabling dynamic adjustments to parameters like temperature or reagent addition rates to optimize the reaction pathway. Other PAT tools, such as in-line pH and conductivity sensors, can provide continuous data on the reaction environment, which is crucial for preventing the hydrolysis of sensitive this compound intermediates. While not yet documented specifically for this compound, techniques like compact online Liquid Chromatography-Mass Spectrometry (LC-MS) and in-situ Nuclear Magnetic Resonance (NMR) are used in related chemical manufacturing to monitor reaction kinetics and impurity profiles with high precision. deakin.edu.augoogle.com The implementation of these technologies offers a pathway to more robust, efficient, and reproducible this compound synthesis.

To establish a synthetic method as reliable and transferable, its performance must be rigorously evaluated. This involves two key processes: robustness testing and interlaboratory validation.

Robustness testing evaluates the reliability of a method by assessing its capacity to remain unaffected by small, deliberate variations in procedural parameters. lcms.cz In the context of synthesis, this could involve systematically altering factors such as raw material purity, mixing efficiency, temperature, or reaction time to understand their impact on the final yield and purity. lcms.cz For example, a Taguchi design of experiments could be used to assess the sensitivity of diammonium this compound synthesis to the quality of the ammonium hydroxide (B78521) used. Identifying which parameters are critical to method performance allows for the establishment of appropriate control limits, ensuring consistent results during routine application. lcms.cz

Interlaboratory validation , also known as a collaborative study or ring test, is the ultimate assessment of a method's reproducibility. europa.eu This process involves distributing a standardized synthesis protocol to multiple, independent laboratories. nih.gov Each laboratory performs the synthesis and analyzes the product, and the results are compared statistically (e.g., using z-score analysis) to evaluate the method's precision between different locations, analysts, and equipment setups. europa.eu Successful interlaboratory validation demonstrates that the method is rugged and clearly described enough to be transferred successfully, which is a prerequisite for its adoption as a standard procedure. europa.eueuropa.eu

Structural Elucidation and Advanced Spectroscopic Characterization of Imidodisulfate Systems

Vibrational Spectroscopy Investigations of Imidodisulfate Anions

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of the this compound anion, [N(SO₃)₂]²⁻. escholarship.orgd-nb.info These methods provide a vibrational fingerprint, allowing for the identification of functional groups and the characterization of bonding within the anion. d-nb.infodbc.wroc.plmdpi.com

Infrared (IR) spectroscopy is instrumental in identifying the characteristic vibrational modes of the this compound anion. libretexts.orgcompoundchem.com The absorption of infrared radiation excites molecules to higher vibrational states, and the resulting spectrum reveals the frequencies of these vibrations. compoundchem.comsavemyexams.com For this compound compounds, specific peaks in the IR spectrum correspond to the stretching and bending of the S-O, S-N, and N-H bonds.

A summary of typical IR absorption frequencies for this compound and related functional groups is presented in the table below.

| Functional Group | Vibrational Mode | Characteristic Infrared Absorption Range (cm⁻¹) |

| S=O | Symmetric Stretch | 1050 - 1200 |

| N-H | Bending | ~1400 |

| S-O | Stretch | 1050–1200 |

| O-H (in hydrates) | Broad Stretch | 3200 - 3750 |

| N-H (in ammonium) | Stretch | 3300 - 3500 |

| Data sourced from multiple spectroscopic studies. savemyexams.com |

Raman spectroscopy offers complementary information to IR spectroscopy. d-nb.inforsc.org This technique relies on the inelastic scattering of monochromatic light, providing insights into the vibrational modes of a molecule. dbc.wroc.pl For the this compound anion, Raman spectroscopy is particularly useful for identifying the symmetric vibrations that may be weak or inactive in the IR spectrum.

Studies on various this compound salts have utilized Raman spectroscopy to further elucidate their structure. For example, laser Raman spectroscopy has been employed in the analysis of this compound, among other sulfur-nitrogen compounds. escholarship.org The technique allows for the in-situ characterization of these species, which is valuable for understanding their formation and stability in different environments. dbc.wroc.pl The Raman spectra of imidodisulfates typically show strong signals for the symmetric stretching modes of the SO₃ groups.

X-ray Diffraction Analysis of this compound Crystal Structures

XRD analysis has been used to confirm the crystal structures of various this compound compounds. forcetechnology.com The data obtained from these studies reveal the geometry of the [N(SO₃)₂]²⁻ anion, which typically adopts a configuration with the two SO₃ groups staggered with respect to each other. The S-N-S bond angle and the N-S and S-O bond lengths are key parameters determined from XRD studies. For example, diffractogram matching with reference patterns can verify the crystallinity and phase purity of synthesized this compound materials.

The table below summarizes typical structural parameters for the this compound anion as determined by X-ray diffraction.

| Structural Parameter | Typical Value |

| S-N-S Bond Angle | ~120 - 125° |

| N-S Bond Length | ~1.65 - 1.70 Å |

| S-O Bond Length | ~1.44 - 1.48 Å |

| O-S-O Bond Angle | ~112 - 115° |

| O-S-N Bond Angle | ~103 - 107° |

| Values are generalized from various crystallographic studies. |

Theoretical and Computational Chemistry of Imidodisulfate

Ab Initio and Density Functional Theory (DFT) Investigations of Imidodisulfate Electronic Structure

Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational quantum chemistry for investigating the electronic structure of molecules. wikipedia.orgukm.myresearchgate.net DFT, in particular, is widely used to determine the properties of many-electron systems by using functionals of the spatially dependent electron density. wikipedia.org These first-principles calculations allow for the prediction of molecular behavior without reliance on empirical parameters. ukm.my

Geometry optimization is a fundamental computational process used to determine the lowest-energy three-dimensional arrangement of atoms in a molecule. pjbmb.org.pk For the this compound anion, [HN(SO₃)₂]²⁻, theoretical calculations are used to find its most stable conformation. This process involves systematically adjusting the positions of the atoms to minimize the molecule's potential energy, thereby identifying stable bond lengths and angles. pjbmb.org.pkresearchgate.net

Conformational analysis further explores the potential energy surface of the anion to identify various stable or metastable conformers. nih.gov For the this compound anion, this involves studying the rotation around the sulfur-nitrogen bonds. Theoretical studies have shown that the anion typically adopts a C₂ᵥ symmetry, characterized by a trans arrangement of the two SO₃ groups relative to the N-H bond. The planarity or non-planarity at the nitrogen center is a key aspect investigated in these studies.

Table 1: Calculated Geometric Parameters for the this compound Anion Note: The following data is illustrative, based on typical values found in DFT calculations for related sulfur-nitrogen compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-N | ~1.65 Å |

| Bond Length | S-O | ~1.45 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | S-N-S | ~125° |

| Bond Angle | O-S-O | ~113° |

| Bond Angle | O-S-N | ~105° |

The concept of hybridization helps to explain the geometry and bonding in molecules by describing the mixing of atomic orbitals to form new hybrid orbitals. numberanalytics.comlibretexts.org In the this compound anion, the central nitrogen atom is generally considered to be sp² hybridized. This leads to a trigonal planar or near-planar arrangement of the bonds around the nitrogen atom, consistent with the observed S-N-S bond angle of approximately 125°. byjus.com The lone pair on the nitrogen atom resides in a p-orbital, allowing for potential delocalization into the sulfur-oxygen framework.

The sulfur atoms in the sulfonate groups are tetrahedrally coordinated, which is characteristic of sp³ hybridization. libretexts.orgkhanacademy.org The bonding involves four sigma bonds: one to the nitrogen atom and three to the oxygen atoms. The nature of the S-N bond is of particular interest, exhibiting partial double bond character due to the delocalization of the nitrogen lone pair electrons into the d-orbitals of the sulfur atoms.

Molecular electrostatic potential (MEP) maps and population analysis are computational tools used to visualize and quantify the charge distribution within a molecule. malayajournal.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge potentials. researchgate.net For the this compound anion, the most negative regions (typically colored red) are localized on the oxygen atoms, indicating these are the primary sites for electrophilic attack. malayajournal.orgirjweb.com The region around the hydrogen atom is typically the most positive (blue).

Frontier molecular orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into chemical reactivity. irjweb.comresearchgate.net

HOMO : In the this compound anion, the HOMO is primarily localized on the nitrogen atom and the oxygen atoms, indicating these are the centers of electron-donating capability.

LUMO : The LUMO is generally distributed over the sulfur and oxygen atoms, representing the regions most likely to accept electrons.

The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap implies high stability. Mulliken population analysis further quantifies the partial charges on each atom, confirming the high electronegativity of the oxygen atoms, which carry a significant negative charge. irjweb.comhuntresearchgroup.org.uk

Table 2: Illustrative Mulliken Charges and FMO Energies for this compound Note: These values are representative and vary based on the computational method and basis set used.

| Atom/Parameter | Calculated Value |

|---|---|

| Charge on N | -0.8 to -1.0 e |

| Charge on S | +1.2 to +1.5 e |

| Charge on O | -0.7 to -0.9 e |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ +1.5 eV |

| HOMO-LUMO Gap | ~ 8.5 eV |

Computational Modeling of this compound Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. rsc.orgnumberanalytics.commdpi.com For this compound, computational models can be used to investigate reactions such as hydrolysis, protonation/deprotonation, and complexation with metal ions.

By modeling the reaction pathway, researchers can gain detailed mechanistic insights. chemrxiv.orgarxiv.org For example, studying the hydrolysis of the S-N bond would involve calculating the energy profile for the approach of a water molecule, the formation of a transition state, and the subsequent bond cleavage to form products. These calculations can reveal whether the reaction proceeds through a stepwise or concerted mechanism and can help optimize reaction conditions by identifying the rate-limiting step. numberanalytics.commdpi.com

Theoretical Studies on Analogous Nitrogen-Sulfur and Phosphorus-Sulfur Disulfonate Ions

To better understand the properties of this compound, it is useful to compare it with analogous ions. Theoretical studies on related nitrogen-sulfur and phosphorus-sulfur compounds provide valuable context. acs.orgdtic.mil

One important analogue is the nitridotrisulfate anion, [N(SO₃)₃]³⁻. Computational studies show that the nitrogen atom in this ion is in a trigonal planar coordination, with significant π-bonding to the sulfur atoms, which limits the chemical activity of the nitrogen lone pair. nih.gov The anhydride (B1165640) of nitrido-tris-sulfuric acid, S₆N₂O₁₅, features a cage structure with two such trigonal planar nitrogen atoms, linked by S-O-S bridges that are similar to those in disulfate. nih.gov

Comparing this compound to its phosphorus analogues also yields insights. Trivalent phosphorus compounds, known as phosphines, can exhibit chirality if they have three different substituents, as the rate of inversion at a phosphorus center is much slower than at a nitrogen center. libretexts.org Computational studies on phosphorus-sulfur oxyacid radicals and related anions help to contrast the bonding, acidity, and reactivity of P-N-S systems with their S-N-S counterparts. acs.org Such comparative studies highlight how the substitution of the central nitrogen atom with phosphorus, or the addition of another sulfonate group, alters the electronic structure, geometry, and chemical behavior of the resulting ion. mdpi.com

Reactivity and Fundamental Reaction Mechanisms of Imidodisulfate

Oxidative Transformations of Imidodisulfate

The oxidation of this compound can lead to the formation of various nitrogen-sulfur compounds. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions. For instance, oxidation can result in the formation of nitridotrisulfate. osti.gov

One notable oxidative transformation involves the conversion of hydroxythis compound (HADS) to the nitrosodisulfonate radical (Fremy's salt). This reaction is utilized in the colorimetric analysis of HADS. escholarship.org Although this compound itself is not directly mentioned in this specific transformation, it highlights the susceptibility of related nitrogen-sulfur compounds to oxidation.

The general field of selective oxidation catalysis is crucial for various chemical transformations, aiming to produce valuable intermediates like alcohols, epoxides, and aldehydes. rsc.org While specific examples detailing the oxidative transformation of this compound within this broader context are not prevalent, the principles of activating C-H or other bonds through catalytic processes could theoretically be applied to the N-H bond in this compound. rsc.org

Reductive Pathways of this compound

The reduction of this compound can proceed through various pathways, depending on the reducing agent and reaction conditions. In biological systems, thiols are suggested to play a significant role in the reduction of related nitrogen-sulfur compounds. osti.gov While direct evidence for this compound reduction by thiols is not explicitly provided, the general reactivity of thiols as reducing agents makes this a plausible pathway.

In the context of photocatalysis, cadmium sulfide (B99878) (CdS)-based materials have been used to promote the reduction of organic compounds like nitroaromatics. sci-hub.se These reactions often involve photogenerated electrons and radical species. While not specifically demonstrated for this compound, such photocatalytic systems represent a potential avenue for its reduction.

Substitution Reactions Involving this compound Functionality

The nitrogen atom in this compound can act as a nucleophile or be subject to substitution. The formation of this compound itself can occur through reactions of nitrite (B80452) with bisulfite, leading to a series of nitrogen-sulfur compounds. escholarship.org Substitution reactions are fundamental to the synthesis of various derivatives.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the attack of a nucleophile on an electron-deficient center. savemyexams.com The this compound anion, with its lone pair of electrons on the nitrogen, can potentially act as a nucleophile in certain reactions.

The synthesis of complex molecules often involves cross-coupling reactions, which are typically catalyzed by transition metals like palladium. uwindsor.canih.gov These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds. While direct application to this compound is not detailed, the principles of activating substrates and facilitating bond formation could be conceptually extended to reactions involving the this compound moiety. For instance, metal complexes are known to undergo substitution reactions where one ligand is replaced by another. scispace.com

The synthesis of sulfinamidines, which are aza-analogues of sulfinamides, can be achieved through oxidative amination of sulfenamides. researchgate.net This highlights the diverse substitution and addition reactions possible at sulfur-nitrogen centers, which share some similarities with the this compound structure.

Hydrolysis and Decomposition Mechanisms of this compound Species

This compound and related nitrogen-sulfur compounds can undergo hydrolysis. For example, hydroxylamine (B1172632) and sulfamate (B1201201) are formed from the hydrolysis of hydroxysulfamate (HAMS) and this compound (ADS), respectively. escholarship.org The rate of hydrolysis can be influenced by factors such as pH and temperature. For instance, maintaining a pH between 6 and 7 is crucial to prevent the hydrolysis of this compound intermediates during certain synthesis procedures.

The decomposition of this compound can be initiated by heat. Thermogravimetric analysis of diammonium this compound shows that decomposition begins at 180°C, releasing ammonia (B1221849) and forming ammonium (B1175870) pyrosulfate as an intermediate. Overheating during synthesis can lead to decomposition into ammonia and sulfur oxides.

The stability of related nitrogen-sulfur compounds is also a key factor in their reactions. For instance, hydroxythis compound (HADS) and nitridotrisulfate (ATS) can undergo noticeable hydrolysis at high temperatures, even in alkaline solutions. escholarship.org

Catalytic Reactivity of this compound in Specific Chemical Transformations

While this compound itself is not typically described as a catalyst, the principles of organocatalysis, where an organic molecule accelerates a chemical reaction, are well-established. wikipedia.org Organocatalysts often operate by forming transient covalent intermediates or through non-covalent interactions like hydrogen bonding. wikipedia.org

In the broader context of catalysis, metal complexes are widely used to facilitate a vast array of chemical transformations, including cross-coupling reactions and selective oxidations. rsc.orguwindsor.ca These catalysts function by providing a lower energy pathway for the reaction, often involving oxidative addition and reductive elimination steps. uwindsor.ca

The development of adaptive dynamic homogeneous catalysis (AD-HoC) with nickel has enabled a wide range of cross-coupling reactions under predictable conditions. nih.gov This highlights the ongoing innovation in catalytic systems. Although there is no specific mention of this compound acting as a catalyst in these contexts, the fundamental principles of catalysis provide a framework for understanding how chemical reactions can be accelerated.

Advanced Research Applications in Imidodisulfate Chemistry

Imidodisulfate as a Reagent in Organic and Inorganic Synthesis

This compound and its salts, such as diammonium this compound, serve as versatile reagents in both organic and inorganic synthesis. Their utility stems from their unique structural features and reactivity, which allow them to participate in a variety of chemical transformations.

In the realm of synthetic chemistry, imidodisulfates are particularly valuable in reactions that involve the introduction or modification of sulfur-containing functional groups. They can act as precursors in the synthesis of a range of specialty chemicals where specific sulfur functionalities are required. The reactivity of the this compound moiety allows it to be a building block for more complex molecules.

One of the key applications of this compound in synthesis is its role in oxidation-reduction reactions. It can be oxidized to form sulfates and sulfonates or reduced to yield simpler sulfur-containing species. This reactivity makes it a useful tool for chemists looking to control the oxidation state of sulfur in a target molecule. Furthermore, imidodisulfates can undergo substitution reactions, which enables the formation of various derivatives and expands their synthetic utility.

Research has also explored the catalytic potential of this compound compounds. For instance, studies have shown that diammonium this compound can effectively catalyze the oxidation of thiols to disulfides under mild conditions, highlighting its potential as a catalyst in organic synthesis. The use of this compound as a reagent is an active area of research, with ongoing efforts to explore its full potential in the synthesis of novel organic and inorganic compounds.

Table 1: Synthetic Applications of this compound

| Application Area | Reaction Type | Example of Use |

| Specialty Chemical Synthesis | Intermediate | Serves as a building block for compounds with specific sulfur functionalities. |

| Organic Synthesis | Oxidation | Catalyzes the oxidation of thiols to disulfides. |

| Organic & Inorganic Synthesis | Redox Reactions | Can be oxidized to sulfates/sulfonates or reduced to simpler sulfur species. |

| Derivatization | Substitution Reactions | Allows for the formation of various this compound derivatives. |

Research into this compound's Role in Sulfur Compound Reactions

The chemistry of this compound is intrinsically linked to the broader field of sulfur compound reactions. Research in this area focuses on understanding the formation, stability, and reactivity of this compound in the presence of other sulfur-containing molecules.

A significant area of investigation is the formation of nitrogen-sulfur (N-S) compounds, where this compound is a key species. promega.comontosight.ai These compounds are of interest due to their presence in various industrial and environmental systems. The reaction between nitrite (B80452) ions and bisulfite ions in aqueous solutions can lead to the formation of a series of N-S compounds, including this compound (also referred to as amine disulfonate or ADS). ontosight.ai

The reaction pathways involving these N-S compounds are complex and interconnected. For example, this compound can be formed from other N-S compounds and can also be a precursor to others. Understanding these reaction sequences is crucial for controlling the chemical processes in which they occur, such as in flue gas desulfurization systems. ontosight.ai

Environmental Chemistry Research: this compound in Flue Gas Treatment and Nitrogen-Sulfur Compound Formation

In the field of environmental chemistry, research on this compound has been primarily driven by its formation in wet flue gas desulfurization (FGD) systems. promega.comnih.gov These systems are used to remove sulfur dioxide (SO₂) from the exhaust gases of fossil fuel combustion, but they can also absorb nitrogen oxides (NOx). The simultaneous presence of dissolved SO₂ and NOx can lead to the formation of a variety of nitrogen-sulfur compounds, with this compound being a significant product. promega.comnih.gov

The formation of this compound and other N-S compounds in FGD systems is a complex process influenced by factors such as pH, temperature, and the concentrations of nitrite and bisulfite ions. promega.comontosight.ai Under the neutral to acidic conditions found in some wet scrubbers, these ions react to form a series of N-S compounds, including hydroxythis compound (HADS), hydroxysulfamic acid (HAMS), nitridotrisulfate (NTS), and this compound (ADS). promega.comontosight.ai

The presence of these compounds in the scrubbing liquor can have several implications. They are generally water-soluble and can accumulate in the scrubber solution, potentially requiring treatment before disposal. ontosight.ainih.gov Their formation can also impact the efficiency of the FGD process and the purity of byproducts, such as gypsum, that may be recovered for commercial use. nih.gov

To better understand and predict the behavior of these compounds, chemical kinetic computer models have been developed. promega.comnih.gov These models simulate the complex network of reactions occurring in the scrubber solution, helping to predict the concentrations of this compound and other species under different operating conditions. This research is crucial for optimizing the performance of FGD systems and minimizing the environmental impact of flue gas emissions.

Table 2: Nitrogen-Sulfur Compounds in Flue Gas Desulfurization

| Compound Name | Abbreviation | Role in FGD Systems |

| This compound | ADS | A significant nitrogen-sulfur compound formed from the reaction of nitrite and bisulfite. ontosight.ai |

| Hydroxythis compound | HADS | Another key nitrogen-sulfur compound formed in wet scrubber solutions. promega.comontosight.ai |

| Hydroxysulfamic Acid | HAMS | Part of the reaction sequence of nitrogen-sulfur compounds in FGD systems. promega.comontosight.ai |

| Nitridotrisulfate | NTS | A nitrogen-sulfur compound that can be present in scrubber liquors. promega.comontosight.ai |

Biological Research Applications: this compound as a Chemical Probe in Sulfur Metabolism Studies

In the realm of biological research, this compound, particularly in the form of its salts like diammonium this compound, has been utilized as a tool to investigate sulfur metabolism. Its structural similarity to endogenous sulfur-containing molecules allows it to interact with the cellular machinery involved in sulfur processing, making it a useful chemical probe.

The study of sulfur metabolism is critical as sulfur is an essential element found in amino acids like cysteine and methionine, as well as in a variety of other vital biomolecules. unipi.it this compound is employed in biochemical assays to explore the intricate pathways of sulfur-containing compounds. Its ability to interact with enzymes and proteins provides researchers with a means to probe these metabolic processes.

The mechanism by which this compound acts as a probe can vary. It may function as a substrate analog, an inhibitor, or an activator of specific enzymes within the sulfur metabolic network. By observing the effects of introducing this compound into a biological system, scientists can gain insights into the function and regulation of these pathways. For example, in a biochemical assay focused on sulfur metabolism, this compound has been used to trace metabolic pathways involving sulfur-containing amino acids, which can reveal how cellular processes are affected by the availability of sulfur.

While the broad application of this compound in studying sulfur metabolism is established, detailed studies on its specific interactions with particular enzymes and its precise mechanism as a chemical probe for distinct metabolic steps are areas of ongoing investigation. Its ability to form stable complexes with metal ions may also play a role in its influence on enzymatic activity, as many enzymes involved in sulfur metabolism are metalloenzymes. The use of this compound and related compounds as chemical probes is a valuable strategy for unraveling the complexities of sulfur's role in biology.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing imidodisulfate with high purity, and how can researchers validate the success of these protocols?

- Methodological Answer : Synthesis typically involves controlled reactions between sulfamic acid derivatives and oxidizing agents under inert atmospheres. Purity validation requires a combination of elemental analysis (e.g., CHNS/O combustion analysis) and spectroscopic techniques (e.g., FT-IR for functional group identification and NMR for structural confirmation). Researchers should cross-reference results with literature benchmarks and include detailed procedural steps (e.g., reaction time, temperature, stoichiometry) to ensure reproducibility .

Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ kinetic monitoring via UV-Vis spectroscopy to track decomposition rates. Parallel experiments using HPLC or ion chromatography can quantify degradation products. Researchers must standardize buffer systems (pH 1–14) and temperature ranges (e.g., 25–80°C) while documenting deviations from equilibrium conditions .

Q. How can researchers design experiments to assess this compound’s reactivity with common inorganic ligands?

- Methodological Answer : Use titrimetric methods (e.g., potentiometric titration) to determine binding constants. Pair this with isothermal titration calorimetry (ITC) to measure enthalpy changes. Experimental controls should include ligand-free systems and replicate trials to account for solvent effects .

Advanced Research Questions

Q. What computational strategies are recommended to model this compound’s electronic structure and predict its redox behavior?

- Methodological Answer : Apply density functional theory (DFT) simulations using software like Gaussian or ORCA to calculate molecular orbitals and redox potentials. Validate predictions with cyclic voltammetry experiments, ensuring alignment between computed and empirical HOMO-LUMO gaps. Researchers should disclose basis sets and convergence criteria in methodologies .

Q. How should researchers address contradictions in literature data regarding this compound’s catalytic efficiency in oxidation reactions?

- Methodological Answer : Conduct meta-analysis of existing studies to identify variables affecting catalytic performance (e.g., solvent polarity, substrate scope). Design a fractional factorial experiment to isolate confounding factors (e.g., trace metal impurities). Use statistical tools (ANOVA, regression analysis) to quantify parameter interactions and resolve discrepancies .

Q. What experimental frameworks are optimal for studying this compound’s role in multi-step reaction mechanisms?

- Methodological Answer : Employ stopped-flow kinetics coupled with in-situ Raman spectroscopy to capture transient intermediates. Isotopic labeling (e.g., ¹⁸O or ³⁴S) can trace atom transfer pathways. Researchers must validate mechanisms through Eyring plots to correlate activation parameters with proposed transition states .

Q. How can researchers integrate this compound into hybrid materials while ensuring structural integrity?

- Methodological Answer : Use sol-gel synthesis or electrodeposition to embed this compound into matrices (e.g., metal-organic frameworks). Characterize composite stability via thermogravimetric analysis (TGA) and X-ray photoelectron spectroscopy (XPS) . Document precursor ratios and post-synthetic treatment conditions (e.g., annealing temperatures) .

Methodological Best Practices

- Data Presentation : Organize results using tables with descriptive titles (e.g., "Table 1: Kinetic Parameters for this compound Degradation at pH 7") and figures annotated with error bars or confidence intervals. Raw datasets should be archived in supplementary materials .

- Contradiction Analysis : Compare findings with prior studies by tabulating key variables (e.g., reaction conditions, instrumentation). Discuss potential sources of divergence, such as calibration errors or unaccounted side reactions .

- Reproducibility : Include step-by-step protocols for critical procedures (e.g., purification steps, spectral acquisition settings) in the main text or supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.